5-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
5-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that contains a benzoxazepine ring system with a fluorophenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced forms of the benzoxazepine ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorophenyl-containing compound with different biological activities.
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
Uniqueness
5-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-12-7-5-11(6-8-12)15-13-3-1-2-4-14(13)18-10-9-17-15/h1-8,15,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUNDLZGGUDCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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